molecular formula C14H17ClO3 B14651177 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride CAS No. 43129-43-7

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride

Cat. No.: B14651177
CAS No.: 43129-43-7
M. Wt: 268.73 g/mol
InChI Key: OCCMLCXQGAJIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride is an organic compound characterized by a cyclopentane ring attached to a 3,4-dimethoxyphenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride typically involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxylic acid+SOCl21-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride+SO2+HCl\text{1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxylic acid+SOCl2​→1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or acidic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Carboxylic acids: from hydrolysis.

    Alcohols: from reduction.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile
  • 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxylic acid
  • 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carboxamide

Comparison: 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for introducing acyl groups into target molecules.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-17-11-6-5-10(9-12(11)18-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCMLCXQGAJIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493814
Record name 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43129-43-7
Record name 1-(3,4-Dimethoxyphenyl)cyclopentanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43129-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.